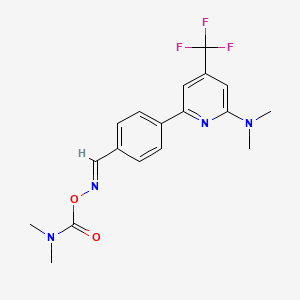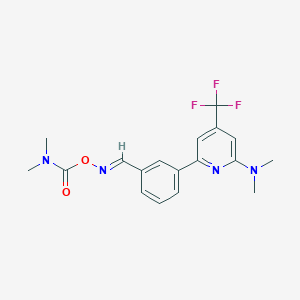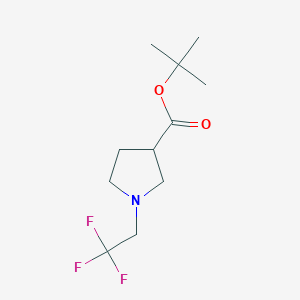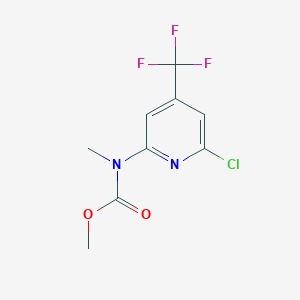
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid
Overview
Description
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a butylsulfanyl group and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and metabolic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow reactors allow for precise control over reaction conditions, leading to higher yields and reduced reaction times . The use of cesium fluoride as a fluorine source in combination with organic precursors can streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the benzoic acid moiety can undergo reduction to form benzyl alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the benzoic acid moiety.
Substitution: Nucleophiles like alkoxides and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . The butylsulfanyl group may also contribute to the compound’s overall lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the butylsulfanyl group, resulting in different chemical and physical properties.
4-(Butylsulfanyl)benzoic acid: Lacks the trifluoromethyl group, affecting its stability and biological activity.
3-(Trifluoromethyl)benzoic acid: Similar structure but without the butylsulfanyl group, leading to different reactivity and applications.
Uniqueness
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid is unique due to the combined presence of the butylsulfanyl and trifluoromethyl groups, which impart distinct chemical, physical, and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-butylsulfanyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2S/c1-2-3-6-18-10-5-4-8(11(16)17)7-9(10)12(13,14)15/h4-5,7H,2-3,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTOMFHRGDRDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1406686.png)

![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)

![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)

![(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406694.png)
![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406695.png)
![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)

